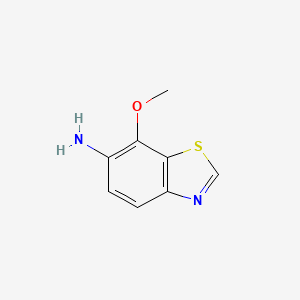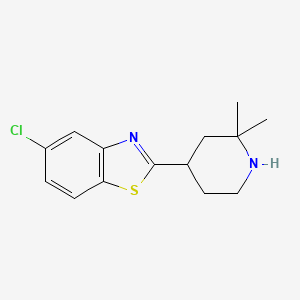
3-Thiomorpholinone, 6-isopropyl-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiomorpholinone, 6-isopropyl-5-methyl- is a chemical compound with the molecular formula C8H15NOS and a molecular weight of 173.2758 g/mol This compound is characterized by its unique structure, which includes a thiomorpholinone ring substituted with isopropyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiomorpholinone, 6-isopropyl-5-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur, nitrogen, and carbon atoms. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the thiomorpholinone ring.
Industrial Production Methods
In an industrial setting, the production of 3-Thiomorpholinone, 6-isopropyl-5-methyl- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
3-Thiomorpholinone, 6-isopropyl-5-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of 3-Thiomorpholinone, 6-isopropyl-5-methyl- typically require specific reagents and conditions, such as:
Oxidizing agents: These include substances like hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: These include substances like sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Catalysts: These include substances like palladium on carbon, platinum, and nickel.
Major Products Formed
The major products formed from the reactions of 3-Thiomorpholinone, 6-isopropyl-5-methyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers. Substitution reactions can lead to a variety of substituted thiomorpholinone derivatives.
科学的研究の応用
3-Thiomorpholinone, 6-isopropyl-5-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 3-Thiomorpholinone, 6-isopropyl-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3-Thiomorpholinone, 6-isopropyl-5-methyl- can be compared with other similar compounds, such as:
Thiomorpholine: This compound has a similar thiomorpholine ring structure but lacks the isopropyl and methyl substitutions.
Morpholine: This compound has a similar ring structure but contains an oxygen atom instead of sulfur.
Piperidine: This compound has a similar ring structure but lacks the sulfur and contains only carbon and nitrogen atoms.
The uniqueness of 3-Thiomorpholinone, 6-isopropyl-5-methyl- lies in its specific substitutions, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H15NOS |
|---|---|
分子量 |
173.28 g/mol |
IUPAC名 |
5-methyl-6-propan-2-ylthiomorpholin-3-one |
InChI |
InChI=1S/C8H15NOS/c1-5(2)8-6(3)9-7(10)4-11-8/h5-6,8H,4H2,1-3H3,(H,9,10) |
InChIキー |
RFGHTRFHCJEYCX-UHFFFAOYSA-N |
正規SMILES |
CC1C(SCC(=O)N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)

![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)






![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)




